molecular formula C14H12ClNO5S B2781605 2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid CAS No. 725692-72-8

2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid

Cat. No.: B2781605
CAS No.: 725692-72-8
M. Wt: 341.76
InChI Key: YMKALKHYINCOAY-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methoxy group, and a phenylsulfonylamino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-5-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is reacted with a phenylsulfonyl chloride to form the phenylsulfonylamino derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenylsulfonylamino group can participate in redox reactions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The phenylsulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxybenzoic acid: Lacks the phenylsulfonylamino group.

    3-Chloro-4-methoxybenzoic acid: Different position of the chloro and methoxy groups.

    2-Chloro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methoxy group.

Uniqueness

2-Chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid is unique due to the presence of the phenylsulfonylamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonamido)-2-chloro-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-21-9-7-11(14(17)18)13(15)12(8-9)16-22(19,20)10-5-3-2-4-6-10/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKALKHYINCOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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